![molecular formula C16H14BrN3O5 B11100824 N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B11100824.png)
N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated methoxyphenyl group and a nitrophenoxy acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-bromo-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation Reaction: The hydrazone intermediate is then acylated with 2-(4-nitrophenoxy)acetyl chloride under basic conditions to yield the final product.
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide is explored for its potential as a drug candidate. Its structural features suggest it may have activity against certain diseases, and research may involve screening for antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide is unique due to the presence of both a brominated methoxyphenyl group and a nitrophenoxy acetohydrazide moiety. This combination of functional groups imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H14BrN3O5 |
|---|---|
Molecular Weight |
408.20 g/mol |
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H14BrN3O5/c1-24-14-6-7-15(17)11(8-14)9-18-19-16(21)10-25-13-4-2-12(3-5-13)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+ |
InChI Key |
UEANMQZOZJKRCQ-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


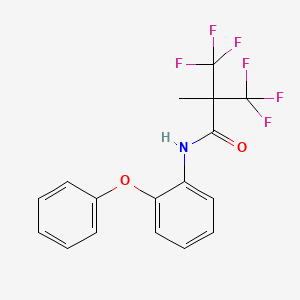
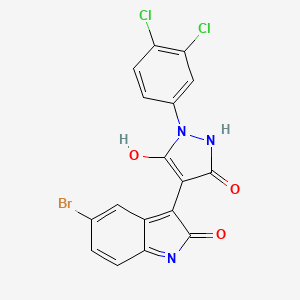
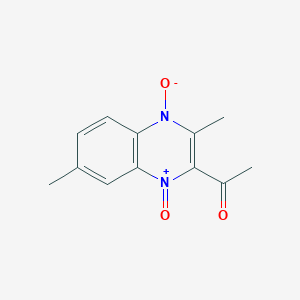
![4'-ethyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B11100754.png)
![S-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl) 3,4-dihydroxybenzenecarbothioate](/img/structure/B11100760.png)
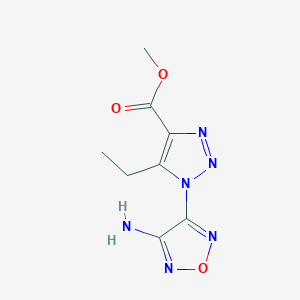
![4-chloro-3,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11100776.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol](/img/structure/B11100778.png)
![2-Oxo-2-{4-[(phenylcarbonyl)amino]phenyl}ethyl 2,4-dichlorobenzoate](/img/structure/B11100781.png)
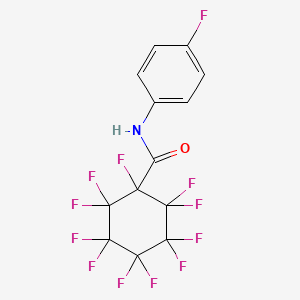
![3,4-Dimethoxy-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11100798.png)
![3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11100802.png)
![N-{2-[(2,6-dinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B11100804.png)
![4-chloro-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol](/img/structure/B11100806.png)
